2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O4S3/c1-3-8-29-18(10-15-11-34-20(22)24-15)25-26-21(29)35-12-19(30)23-14-4-6-16(7-5-14)36(31,32)28-17-9-13(2)33-27-17/h3-7,9,11H,1,8,10,12H2,2H3,(H2,22,24)(H,23,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOAFGDZSFZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)CC4=CSC(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-allyl-5-((2-aminothiazol-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide is a novel derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antitubercular properties, as well as other relevant pharmacological effects.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , known for its antimicrobial properties.
- An allyl group , which may enhance biological activity.
- A sulfamoyl moiety , associated with various therapeutic effects.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial activity. The following table summarizes findings related to the antibacterial efficacy of similar triazole derivatives:
The compound demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains. In vitro assays revealed that it outperformed traditional antibiotics like ciprofloxacin and levofloxacin against several pathogens.
Antitubercular Activity
In studies assessing antitubercular properties, derivatives of triazoles have shown promising results:
- In vitro assessments indicated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with MIC values ranging from 0.03 to 8 µg/mL depending on the specific derivative and strain tested .
- The compound's structural modifications have been linked to enhanced binding affinity to key bacterial enzymes, contributing to its efficacy against drug-resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of cell wall synthesis : Similar triazole compounds disrupt bacterial cell wall formation.
- Interference with nucleic acid synthesis : The triazole ring may inhibit enzymes involved in DNA replication.
Case Studies
Several case studies have explored the efficacy of triazole derivatives:
- Study on Antimicrobial Resistance : A study highlighted the effectiveness of triazole derivatives against multidrug-resistant E. coli strains, showcasing a significant reduction in bacterial load in treated samples compared to controls .
- Comparative Analysis : Another study compared various triazole derivatives' activities against standard antibiotics, revealing that certain structural modifications led to enhanced potency and reduced toxicity profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides. Below is a detailed comparison with structurally related compounds:
Structural Features and Substituent Analysis
Notes:
- Target Compound: The 2-aminothiazole and sulfamoyl groups may enhance binding to bacterial penicillin-binding proteins or inflammatory mediators like COX-2 .
- Trifluoromethylphenyl Analog : The electron-withdrawing CF₃ group improves membrane permeability, contributing to its anticancer activity .
- Benzyloxy Derivative : The benzyloxy group increases lipophilicity, enhancing antifungal efficacy against Candida albicans .
Pharmacological Performance
- Anti-Exudative Activity : The furan-2-yl analog () showed 42–68% inhibition of exudate volume in carrageenan-induced edema models, comparable to diclofenac (68%) at 10 mg/kg. The target compound’s sulfamoyl group may further modulate prostaglandin synthesis, though experimental data are lacking .
- Anticancer Potential: The trifluoromethylphenyl analog () exhibited IC₅₀ values of 12 µM against MCF-7 breast cancer cells, likely due to thioacetamide-mediated apoptosis. The target compound’s 2-aminothiazole moiety could synergize with triazole to target kinase pathways .
Physicochemical Properties
- Solubility : The benzyloxy derivative () has poor aqueous solubility (logP ~3.5), whereas the sulfamoyl group in the target compound may improve solubility via hydrogen bonding .
- Synthetic Complexity : The target compound requires multistep synthesis, including allylation of triazole, thiol-alkylation with chloroacetamide, and sulfamoylation of the phenyl group, similar to methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
